Acide 7,7-diméthyl-5,6-dihydro-4H-1-benzothiophène-2-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

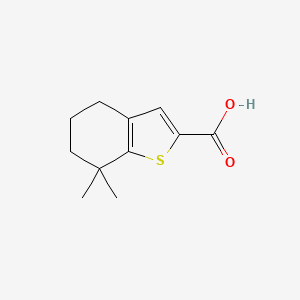

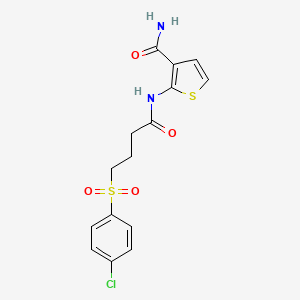

7,7-Dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid is a chemical compound. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

Applications De Recherche Scientifique

Activité antitumorale

Les dérivés de benzofurane ont été largement étudiés pour leurs propriétés antitumorales. L'acide 7,7-diméthyl-5,6-dihydro-4H-1-benzothiophène-2-carboxylique peut présenter des effets anticancéreux en interférant avec la prolifération cellulaire, l'apoptose et l'angiogenèse. Les chercheurs ont étudié son potentiel en tant que composé principal pour le développement de nouveaux médicaments anticancéreux .

Propriétés antibactériennes

Les composés benzofuraniques présentent souvent une activité antibactérienne. Ce composé pourrait être exploré comme candidat pour lutter contre les infections bactériennes. Des études supplémentaires sont nécessaires pour comprendre son mécanisme d'action et optimiser son efficacité .

Effets antioxydants

La présence de cycles benzofuraniques dans les produits naturels est corrélée avec des propriétés antioxydantes L'this compound pourrait agir comme un antioxydant, protégeant les cellules du stress oxydatif et des maladies associées .

Potentiel antiviral

Compte tenu de la découverte récente d'un nouveau composé macrocyclique benzofuranique doté d'une activité antivirale contre l'hépatite C, il existe un intérêt à explorer des molécules similaires. Ce composé pourrait potentiellement contribuer au développement de médicaments thérapeutiques efficaces pour la maladie de l'hépatite C .

Agents anticancéreux

De nouveaux composés à base de squelette contenant à la fois des fragments benzothiophène et benzofurane ont été développés et étudiés comme agents anticancéreux potentiels. Ces composés peuvent interférer avec les voies de croissance et de survie des cellules cancéreuses .

Méthodes de synthèse

Les chercheurs ont découvert des méthodes innovantes pour construire des cycles benzofuraniques. Par exemple, une cascade de cyclisation radicalaire unique permet la synthèse de composés benzofuraniques polycycliques complexes. De plus, le tunnel quantique des protons a été utilisé pour construire des cycles benzofuraniques avec un rendement élevé et un minimum de réactions secondaires .

En résumé, l'this compound est prometteur dans divers domaines, de la recherche sur le cancer au développement de médicaments. Ses diverses activités biologiques en font un composé intrigant pour des investigations plus approfondies. Gardez à l'esprit que des études supplémentaires sont nécessaires pour exploiter pleinement son potentiel et comprendre ses mécanismes d'action . Si vous avez des questions spécifiques ou si vous avez besoin de plus de détails, n'hésitez pas à nous les poser ! 😊

Orientations Futures

Thiophene and its derivatives, including 7,7-Dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid, continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on the synthesis and investigation of new structural prototypes with more effective pharmacological activity.

Mécanisme D'action

Target of Action

Similar compounds, such as benzofuran and benzothiophene derivatives, have been shown to exhibit strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have been developed and utilized as anticancer agents .

Mode of Action

For instance, some benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have shown anticancer activity against the human ovarian cancer cell line A2780 .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects such as apoptosis and cell cycle arrest .

Result of Action

Similar compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells .

Propriétés

IUPAC Name |

7,7-dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-11(2)5-3-4-7-6-8(10(12)13)14-9(7)11/h6H,3-5H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYCLXIIPHNOSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=C1SC(=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1503608-57-8 |

Source

|

| Record name | 7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

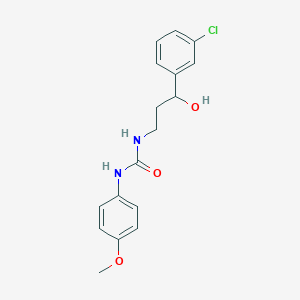

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2426375.png)

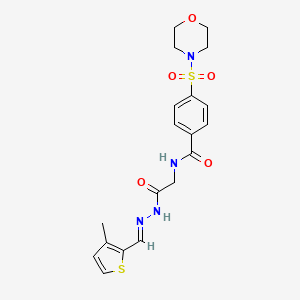

![(E)-methyl 4-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2426379.png)

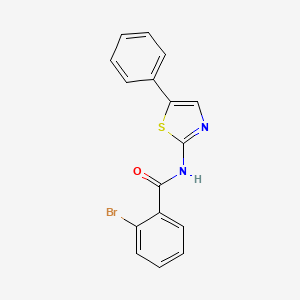

![N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2426385.png)

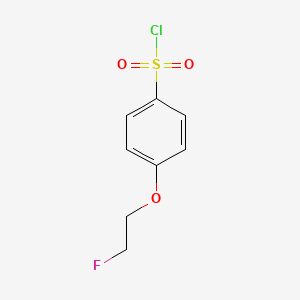

![[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate](/img/structure/B2426387.png)

![[1-(1H-pyrazol-1-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2426392.png)